molecular formula C15H20F3N B5745858 1-[[3-(Trifluoromethyl)phenyl]methyl]azocane

1-[[3-(Trifluoromethyl)phenyl]methyl]azocane

Cat. No.: B5745858
M. Wt: 271.32 g/mol
InChI Key: VJOMEUGYJLQXQD-UHFFFAOYSA-N
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Description

1-[[3-(Trifluoromethyl)phenyl]methyl]azocane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an azocane structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N/c16-15(17,18)14-8-6-7-13(11-14)12-19-9-4-2-1-3-5-10-19/h6-8,11H,1-5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOMEUGYJLQXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[3-(Trifluoromethyl)phenyl]methyl]azocane typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[[3-(Trifluoromethyl)phenyl]methyl]azocane undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[[3-(Trifluoromethyl)phenyl]methyl]azocane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[[3-(Trifluoromethyl)phenyl]methyl]azocane can be compared with other trifluoromethylated compounds such as:

These comparisons highlight the unique properties of this compound, particularly its stability, lipophilicity, and potential for diverse applications in various fields.

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